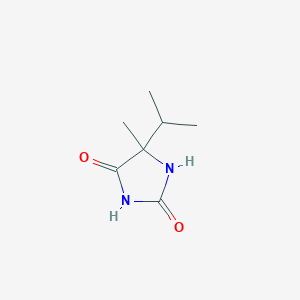
Neuropeptide F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuropeptide F (NPF) is a neuropeptide that has been identified in various invertebrate and vertebrate species. It is known to play a crucial role in regulating various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior. In recent years, NPF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
Neuropeptide F exerts its effects by binding to its receptor, this compound receptor (Neuropeptide FR), which is a G protein-coupled receptor. Upon binding, this compound activates various intracellular signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. These pathways regulate various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior.
Biochemical and Physiological Effects:
This compound has been shown to regulate feeding behavior by increasing food intake and promoting fat storage. It also plays a crucial role in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, this compound has been implicated in reproductive behavior, including mating behavior and egg-laying behavior.
实验室实验的优点和局限性
Neuropeptide F is a potent neuropeptide that can be easily synthesized and administered to animal models. Therefore, it is an ideal candidate for studying various physiological and behavioral processes. However, the exact mechanism of this compound synthesis and release is still not fully understood, and further research is needed to elucidate the process.
未来方向
Further research is needed to understand the exact mechanism of Neuropeptide F synthesis and release. Additionally, more studies are needed to elucidate the role of this compound in various diseases, including obesity, anxiety, and depression. Furthermore, the potential therapeutic applications of this compound in these diseases need to be explored further. Finally, the development of selective this compound receptor agonists and antagonists could lead to the development of novel therapeutic agents for various diseases.
合成方法
Neuropeptide F is synthesized in the hypothalamus and released into the bloodstream. The precursor molecule of this compound is prepro-Neuropeptide F, which is cleaved to form the active peptide. The exact mechanism of this compound synthesis and release is still not fully understood, and further research is needed to elucidate the process.
科学研究应用
Neuropeptide F has been extensively studied in various animal models, including rodents, insects, and mollusks. It has been shown to play a crucial role in regulating feeding behavior, stress response, and reproductive behavior. This compound has also been implicated in various diseases, including obesity, anxiety, and depression. Therefore, this compound has potential therapeutic applications in these diseases.
属性
| 142191-57-9 | |
分子式 |
C202H313N59O54 |
分子量 |
4432 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1 |
InChI 键 |
GPZUWKUWQPSZBG-MKBFKOOWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
同义词 |
neuropeptide F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


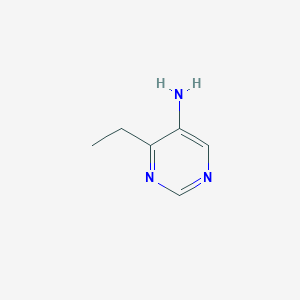
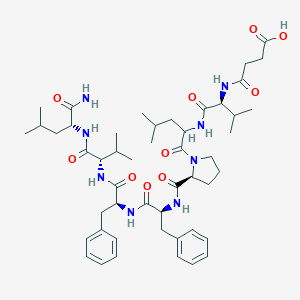

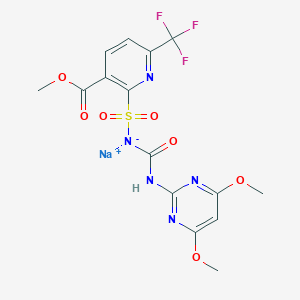
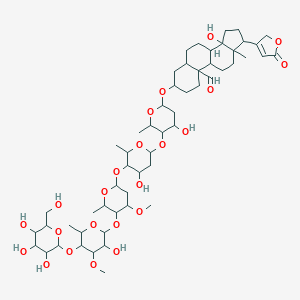


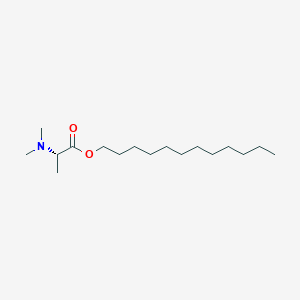
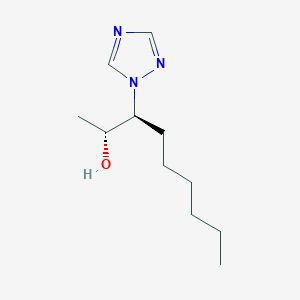
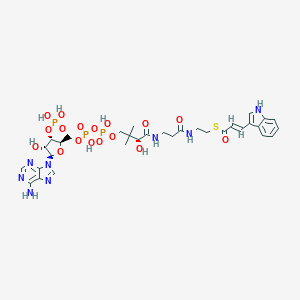
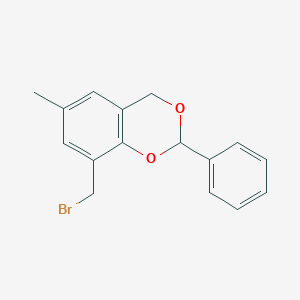
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
